molecular formula C7H6O2S B1273286 5-Acetylthiophene-2-carbaldehyde CAS No. 4565-29-1

5-Acetylthiophene-2-carbaldehyde

Cat. No. B1273286
CAS RN: 4565-29-1
M. Wt: 154.19 g/mol
InChI Key: ISGDPVVLVWQENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives, including 5-Acetylthiophene-2-carbaldehyde, has been a topic of interest in recent scientific literature . The discovery of high-performance catalysts for the synthesis of these compounds is evolving from a trial-and-error approach to a more rational design .


Molecular Structure Analysis

The molecular structure of 5-Acetylthiophene-2-carbaldehyde is derived from the thiophene family, which is a group of cyclic organic compounds containing sulfur as a heteroatom. The molecular weight of this compound is 154.19 g/mol .


Physical And Chemical Properties Analysis

5-Acetylthiophene-2-carbaldehyde is a yellow liquid with a garlic-like odor. It is soluble in common organic solvents such as ether, chloroform, and acetone.

Scientific Research Applications

  • Organic Chemistry

    • Thiophene derivatives are among the most important aromatic heterocyclic derivatives .
    • They are used in the synthesis of other organic compounds .
    • The classical approaches to substituted thiophenes are mainly based on condensation-like reactions or on subsequent functionalization of the thiophene ring .
    • Recently, innovative approaches to the regioselective synthesis of substituted thiophenes starting from acyclic precursors have been developed, mainly based on heterocyclization of functionalized alkynes .
  • Material Science and Coordination Chemistry

    • Thiophene derivatives find large application in material science .
    • They are also used in coordination chemistry .
    • Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties .
    • They have made them a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .
  • Electronics and Optoelectronics

    • Thiophene-based conjugated polymers have been used in electronic and optoelectronic applications .
    • They have exceptional optical and conductive properties, which has made them a center of attention for the past few decades .
    • Researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .
    • Nickel- and palladium-based protocols are the main focus of this account .
    • Among them nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .
  • Medicinal Chemistry

    • Medicinal chemistry combines chemistry and pharmacology with the aim of designing and developing new pharmaceutical compounds .
    • Many chemical techniques as well as new computational chemistry applications are used to study the utilization of drugs and their biological effects .
    • Medicinal chemists work to design an integrated and developing system that portends an era of novel and safe tailored drugs either by synthesizing new pharmaceuticals or to improving the processes by which existing pharmaceuticals are made .
  • Synthesis of Complex Natural Products

    • The [5+2] cycloaddition is a fascinating and powerful reaction to access seven-membered ring systems existing in complex natural products and pharmaceuticals .
    • Recent developments on the [5+2] cycloadditions and their application in the synthesis of complex natural products have been discussed .
    • Many of these cyclization reactions leading to thiophenes have been performed under mild conditions (even at room temperature, in particular with iodocyclizations) in classical organic solvents .
  • Polymer Chemistry

    • Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties .
    • They have made them a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .
    • This review aims to highlight the recent findings in design and synthesis of novel thiophene-based conjugated polymers for optical and electronic devices using organometallic polycondensation strategies .

Safety And Hazards

Safety data sheets indicate that 5-Acetylthiophene-2-carbaldehyde may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Future research in the field of catalytic chemistry, including the synthesis of thiophene derivatives, is expected to focus on the discovery of high-performance catalysts through rational design . This is in line with the global trend towards sustainable economic development .

properties

IUPAC Name

5-acetylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c1-5(9)7-3-2-6(4-8)10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGDPVVLVWQENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383343
Record name 5-acetylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetylthiophene-2-carbaldehyde

CAS RN

4565-29-1
Record name 5-acetylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetylthiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Acetylthiophene-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-Acetylthiophene-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-Acetylthiophene-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-Acetylthiophene-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-Acetylthiophene-2-carbaldehyde

Citations

For This Compound
1
Citations
E Kianmehr, M Fardpour… - European Journal of …, 2017 - Wiley Online Library
… 2-Acetylthiophene undergoes reaction with E to give 5-acetylthiophene-2-carbaldehyde F. Then, a reaction between F and ethylene glycol gives corresponding product 3e. …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.